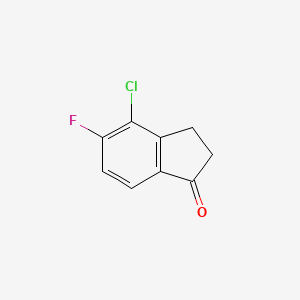

4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one

Description

BenchChem offers high-quality 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-5-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3H,2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELSEKLTYOIGMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Profiling and Synthetic Dynamics of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one: A Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, rigid bicyclic scaffolds are paramount for locking pharmacophores into bioactive conformations. 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one (CAS: 1092347-24-4), commonly referred to as 4-chloro-5-fluoro-1-indanone, serves as a critical halogenated building block,[1]. By strategically positioning electron-withdrawing chlorine and fluorine atoms on the aromatic ring, this compound offers unique stereoelectronic properties that enhance metabolic stability, modulate lipophilicity, and enforce specific steric constraints within receptor binding pockets.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical profile, the mechanistic causality behind its synthesis, and its downstream applications in drug development—specifically in the design of NMDA receptor antagonists and GPR119 modulators.

Physicochemical Profiling & Structural Dynamics

The utility of 4-chloro-5-fluoro-1-indanone lies in its highly specific substitution pattern. The fluorine atom at the C5 position acts as an isostere for hydrogen or hydroxyl groups, providing metabolic resistance against cytochrome P450-mediated oxidation. Concurrently, the bulkier chlorine atom at C4 introduces a steric shield and alters the electrostatic potential of the indanone core, which is highly advantageous for non-covalent interactions in deep hydrophobic protein pockets.

Table 1: Key Physicochemical Properties

| Property | Value | Method / Condition |

| CAS Registry Number | 1092347-24-4 | Standard Registration |

| Molecular Formula | C9H6ClFO | Elemental Analysis |

| Molecular Weight | 184.60 g/mol | Mass Spectrometry |

| Physical State | Off-white to pale yellow solid | Visual Inspection |

| Baseline Purity | >96% | HPLC-UV (254 nm) |

| Monoisotopic Mass | 184.009 g/mol | HRMS (ESI-TOF) |

Synthetic Methodology & Mechanistic Causality

The synthesis of highly deactivated, halogenated indanones requires rigorous condition control. The most reliable route is the intramolecular Friedel-Crafts acylation of 3-(2-chloro-3-fluorophenyl)propanoic acid. Below is the self-validating protocol detailing the causality behind each experimental choice.

Protocol: Self-Validating Synthesis of 4-Chloro-5-fluoro-1-indanone

Objective: High-yield intramolecular cyclization while preventing side reactions such as intermolecular polymerization or aldol condensation.

Step 1: Acyl Chloride Activation

-

Reagent Charging: Charge a dry, argon-purged round-bottom flask with 3-(2-chloro-3-fluorophenyl)propanoic acid (1.0 eq) and anhydrous dichloromethane (DCM) (10 volumes).

-

Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq).

-

Causality: DMF is not merely a solvent here; it acts as a catalyst by reacting with thionyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate. This significantly accelerates the conversion of the carboxylic acid to the acyl chloride compared to uncatalyzed conditions.

-

-

Activation: Dropwise add thionyl chloride (SOCl₂) (1.5 eq) at 0 °C, then warm to room temperature and stir for 2 hours.

-

Validation Checkpoint: Quench a 10 µL aliquot in 1 mL of methanol. Analyze via LC-MS. The presence of the corresponding methyl ester (m/z ~217) confirms complete conversion of the acid.

-

-

Concentration: Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude acyl chloride.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Lewis Acid Addition: Re-dissolve the crude acyl chloride in anhydrous DCM (10 volumes) and cool to 0 °C. Portion-wise add anhydrous aluminum chloride (AlCl₃) (1.2 to 2.0 eq).

-

Causality: The aromatic ring is severely deactivated by the electron-withdrawing 2-chloro and 3-fluoro substituents. A strong Lewis acid like AlCl₃ is strictly required to force the generation of the highly reactive acylium ion and drive the cyclization at the less sterically hindered C6 position[2].

-

-

Cyclization: Heat the reaction mixture to reflux (or up to 130 °C if utilizing a solvent-free melt technique as described in patent literature ) for 1.5 hours[2].

-

Quenching: Cool to 0 °C and carefully quench by pouring the mixture over a vigorously stirred slurry of crushed ice and 1M HCl.

-

Causality: Acidic quenching is critical. It breaks down the robust aluminum-ketone complex without creating a basic environment, which would risk base-catalyzed aldol self-condensation of the newly formed indanone.

-

-

Isolation: Extract with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography to yield the final product.

Diagram 1: Synthetic workflow and mechanistic logic for 4-Chloro-5-fluoro-1-indanone.

Pharmacological Application: Scaffold in GPR119 & NMDA Modulation

In drug discovery, the ketone moiety of 4-chloro-5-fluoro-1-indanone serves as an ideal synthetic handle for reductive aminations or organometallic additions.

-

GPR119 Modulators: As detailed in , indanone derivatives are critical precursors for synthesizing pyrrolidinone-based GPR119 agonists[2]. GPR119 is a G-protein coupled receptor expressed in pancreatic β-cells and intestinal enteroendocrine cells. Activation of this pathway is a major therapeutic target for type 2 diabetes, obesity, and dyslipidemia[2].

-

NMDA Receptor Antagonists: According to , cyclic amine derivatives synthesized from halogenated indanones exhibit broad safety margins as NMDA antagonists, useful for treating neurodegenerative and psychiatric disorders[3],[4].

Diagram 2: Pharmacological signaling cascade of GPR119 activated by indanone derivatives.

Analytical Validation & Quality Control

To establish a self-validating system, orthogonal analytical techniques must be employed. Relying solely on HPLC-UV is insufficient due to the potential for regioisomeric impurities (e.g., cyclization at the alternate ortho-position, though sterically hindered). The combination of LC-MS isotopic profiling and multinuclear NMR ensures absolute structural integrity.

Table 2: Orthogonal Analytical Validation (Self-Validating System)

| Technique | Parameter | Expected Observation | Causality / Structural Confirmation |

| LC-MS (ESI+) | [M+H]⁺ Ion | m/z 185.0 | Confirms molecular weight. The distinct isotopic pattern (approx. 3:1 ratio at 185/187) definitively validates the presence of one chlorine atom. |

| ¹H NMR (CDCl₃) | Aliphatic Protons | ~2.7 ppm (m, 2H)~3.1 ppm (m, 2H) | Confirms the intact cyclopentanone ring (C2 and C3 methylene groups adjacent to the ketone and aromatic ring, respectively). |

| ¹H NMR (CDCl₃) | Aromatic Protons | Two distinct doublets/multiplets (~7.2–7.7 ppm) | Confirms the 1,2,3,4-tetrasubstituted benzene ring. Coupling constants validate the ortho/meta relationships relative to the fluorine atom. |

| ¹⁹F NMR (CDCl₃) | Fluorine Shift | Single resonance peak (~ -115 ppm) | Validates the presence of a single, distinct aromatic fluorine environment, ruling out defluorination side-reactions. |

References

- Title: US20140099333A1 - Pyrrolidinone derivatives as GPR119 modulators for the treatment of diabetes, obesity, dyslipidemia and related disorders Source: Google Patents URL

- Title: EP1795524 A1 - Cyclic amine derivative or salt thereof Source: Google Patents URL

Sources

- 1. AB357522 | CAS 1092347-24-4 – abcr Gute Chemie [abcr.com]

- 2. US20140099333A1 - Pyrrolidinone derivatives as gpr119 modulators for the treatment of diabetes, obesity, dyslipidemia and related disorders - Google Patents [patents.google.com]

- 3. Ethyl 4-(1-hydroxy-2,2,6-trimethyl-2,3-dihydro-1H-inden-1-yl)piperidin-1-carboxylate - CAS号 881190-20-1 - 摩熵化学 [molaid.com]

- 4. 1-(2-Fluoro-6-methoxyphenyl)-2-methylpropan-1-ol - CAS号 881190-48-3 - 摩熵化学 [molaid.com]

Foreword: The Strategic Value of Halogenated Indanones in Modern Drug Discovery

An In-depth Technical Guide to 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one

The 1-indanone scaffold represents a "privileged structure" in medicinal chemistry, a framework that has repeatedly been shown to bind to a diverse range of biological targets. Its rigid, bicyclic nature provides a well-defined orientation for appended functional groups, making it an ideal starting point for library synthesis and lead optimization. The strategic introduction of halogens, particularly chlorine and fluorine, onto this scaffold is a cornerstone of modern drug design.[1][2] Chlorine can enhance binding affinity through various interactions and modulate metabolic stability, while fluorine is renowned for its ability to improve pharmacokinetic properties such as bioavailability and metabolic resistance, often without significantly increasing steric bulk.[2][3]

This guide provides a comprehensive technical overview of a specific, strategically designed indanone derivative: 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one. While this precise substitution pattern is not widely cataloged, this document will leverage established chemical principles and data from closely related analogues to provide researchers, scientists, and drug development professionals with a foundational understanding of its synthesis, characterization, and potential applications. We will explore its core properties, propose a robust synthetic pathway grounded in established organic chemistry, detail the necessary analytical techniques for its structural confirmation, and discuss its potential role as a valuable building block in the pursuit of novel therapeutics.

Compound Identification and Physicochemical Properties

Precise identifiers and properties are critical for any chemical entity. While a unique CAS number for 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one is not prominently listed in major chemical databases, its fundamental identifiers can be derived from its structure. Its properties can be predicted and compared with those of its known isomers, providing a reliable baseline for experimental work.

Table 1: Core Identifiers and Predicted Physicochemical Properties

| Identifier | Value | Source / Method |

| IUPAC Name | 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one | Nomenclature Rule |

| Molecular Formula | C₉H₆ClFO | Elemental Composition |

| Molecular Weight | 184.59 g/mol | Calculated |

| Monoisotopic Mass | 184.00912 Da | Calculated[4] |

| Canonical SMILES | C1C(C2=C(C1=O)C=C(C=C2Cl)F) | Structural Representation |

| InChI Key | (Predicted) | Structural Hashing |

| Predicted XlogP | ~2.3 - 2.5 | Computational Prediction |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | Computational Prediction[5] |

| Hydrogen Bond Acceptors | 1 (Ketone Oxygen) | Structural Analysis[5] |

| Hydrogen Bond Donors | 0 | Structural Analysis[5] |

| Physical Form | White to yellow solid or crystals | Analogy to isomers[6][7] |

Proposed Synthesis and Mechanistic Rationale

The most reliable and widely adopted method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid precursor.[1][8] This powerful reaction allows for the efficient formation of the five-membered ring. Below is a proposed, field-proven workflow for the synthesis of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one.

Proposed Synthetic Workflow

The synthesis is envisioned as a two-step process starting from 3-(3-chloro-4-fluorophenyl)propanoic acid. This precursor can be synthesized from commercially available 3-chloro-4-fluorotoluene via standard methods or procured directly.

Step 1: Conversion to Acid Chloride The carboxylic acid is first activated by converting it to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification. The reaction is typically performed in an inert solvent or neat.

Step 2: Intramolecular Friedel-Crafts Acylation The crude acyl chloride is then subjected to intramolecular cyclization using a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][9] The reaction is performed in a non-polar, inert solvent like dichloromethane (DCM) or carbon disulfide. The electrophilic acylium ion, generated in situ, attacks the aromatic ring at the position ortho to the alkyl chain, leading to the formation of the indanone ring system. The regioselectivity of this cyclization is directed by the existing alkyl group, ensuring the formation of the desired 1-indanone product.

Caption: Proposed two-step synthesis of the target indanone.

Detailed Experimental Protocol

Materials:

-

3-(3-Chloro-4-fluorophenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1M aq.)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and safety equipment

Protocol:

-

Acid Chloride Formation: In a fume hood, charge a round-bottom flask with 3-(3-chloro-4-fluorophenyl)propanoic acid (1.0 eq). Carefully add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF. Heat the mixture to reflux for 2-3 hours until gas evolution ceases. Allow the mixture to cool and remove excess thionyl chloride under reduced pressure to yield the crude acyl chloride, which is used directly in the next step.

-

Cyclization: Cool a suspension of anhydrous AlCl₃ (1.2 eq) in anhydrous DCM to 0°C in an ice bath. Add a solution of the crude acyl chloride from Step 1 in anhydrous DCM dropwise to the suspension, maintaining the temperature below 5°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl. Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with 1M HCl, water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Structural Elucidation and Analytical Characterization

Confirmation of the final structure is non-negotiable. A combination of spectroscopic methods is required to unambiguously verify the identity and purity of the synthesized 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show two aromatic protons as doublets or doublets of doublets, with coupling constants characteristic of their relationship to both the chlorine and fluorine atoms. The aliphatic region should display two triplets (or more complex multiplets) corresponding to the two methylene (-CH₂-) groups of the five-membered ring.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of nine distinct carbon signals, including a downfield signal (>190 ppm) for the ketone carbonyl carbon. The aromatic carbons will show characteristic splitting patterns due to C-F coupling.

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This is a crucial technique for confirming the presence and environment of the fluorine atom. A single resonance is expected, and its chemical shift will be indicative of its position on the aromatic ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should provide a molecular ion peak corresponding to the exact mass of C₉H₆ClFO. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band in the region of 1690-1720 cm⁻¹, which is characteristic of an aromatic ketone carbonyl (C=O) stretch.

Applications in Medicinal Chemistry and Drug Development

The 4-Chloro-5-fluoro-1-indanone structure is not merely a synthetic curiosity; it is a purpose-designed building block for drug discovery. The specific placement of the chloro and fluoro groups modulates the electronic and steric properties of the aromatic ring, influencing how the molecule interacts with biological targets and how it is processed by metabolic enzymes.

Key Potential Applications:

-

Enzyme Inhibitors: The indanone core can act as a bioisostere for other cyclic structures or as a rigid scaffold to position pharmacophoric elements for optimal interaction with an enzyme's active site.

-

Receptor Modulators: By functionalizing the ketone or the aliphatic ring, derivatives can be created to target G-protein coupled receptors (GPCRs) or nuclear receptors.

-

Intermediate for Complex Molecules: This compound serves as an excellent starting point for more complex, multi-ring systems. The ketone provides a reactive handle for a wide array of chemical transformations, including reductions, alkylations, and condensations.[8]

The dual halogen substitution pattern is particularly strategic. It creates a unique electronic environment that can lead to favorable interactions (e.g., halogen bonding) within a protein binding pocket while simultaneously blocking sites of potential metabolic attack, thereby enhancing the compound's in vivo lifetime.[2][10]

Caption: Role of the functionalized indanone in drug discovery.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one is not available, prudent safety measures should be based on data for structurally similar halogenated aromatic ketones.[11][12]

-

Personal Protective Equipment (PPE): Always handle the compound wearing chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety glasses or goggles.[13]

-

Handling: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[13][14] Avoid contact with skin and eyes.[11]

-

Hazards: Assumed to be harmful if swallowed and may cause skin, eye, and respiratory tract irritation.[12] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5][7]

Conclusion

4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one stands as a promising, high-potential building block for chemical and pharmaceutical research. Although not a common off-the-shelf reagent, its synthesis is readily achievable through established, robust chemical methodologies like the Friedel-Crafts acylation. Its unique combination of a rigid indanone core and a strategic chloro-fluoro substitution pattern offers a compelling platform for developing novel enzyme inhibitors, receptor modulators, and other biologically active molecules. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this compound in their drug discovery and development programs.

References

-

Carl ROTH. Safety Data Sheet. [Link]

-

J&K Scientific. 5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one | 1260013-11-3. [Link]

-

PubChem. 4-chloro-2,3-dihydro-1H-inden-1-one. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

Al-Zoubi, R. M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

-

PubChemLite. 5-chloro-4-fluoro-2,3-dihydro-1h-inden-1-one. [Link]

- Google Patents.

-

Sadowska, B., & Rój, E. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

-

ChemSrc. 4-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one. [Link]

- Google Patents. US6307106B1 - Preparation method of 5-chloro-2,3-dihydro-1H-inden-1-one.

-

ResearchGate. Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. [Link]

-

Organic Chemistry Portal. Indanone synthesis. [Link]

-

Beura, R., et al. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances. [Link]

-

Tavares, L. C., & de Melo, E. B. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. [Link]

-

Li, Y., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules. [Link]

Sources

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. PubChemLite - 5-chloro-4-fluoro-2,3-dihydro-1h-inden-1-one (C9H6ClFO) [pubchemlite.lcsb.uni.lu]

- 5. chemscene.com [chemscene.com]

- 6. 5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one | CymitQuimica [cymitquimica.com]

- 7. 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one | 881189-75-9 [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one | 881189-75-9 [sigmaaldrich.com]

- 13. angenechemical.com [angenechemical.com]

- 14. merckmillipore.com [merckmillipore.com]

Thermodynamic Solubility Profiling of 4-Chloro-5-fluoro-1-indanone for Advanced Process Crystallization

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The rational design of crystallization and purification processes for active pharmaceutical ingredient (API) intermediates requires rigorous thermodynamic data. 4-Chloro-5-fluoro-1-indanone () is a critical halogenated building block used in the synthesis of advanced therapeutics. However, indanone derivatives are notorious for their poor aqueous solubility and complex phase behaviors during isolation.

This whitepaper provides an in-depth analysis of the solubility profile of 4-chloro-5-fluoro-1-indanone across a spectrum of organic solvents. By coupling Process Analytical Technology (PAT) with gravimetric validation, we establish a self-validating framework for acquiring high-fidelity thermodynamic data, ensuring scalable and robust crystallization process design.

Mechanistic Insights: Solute-Solvent Interactions

To optimize a solvent system, one must first understand the causality behind the dissolution mechanics. The solubility of indanone architectures is heavily dictated by solvent polarity, hydrogen-bond donor propensity, and cohesive energy density.

Recent thermodynamic studies on related analogs, such as 5,6-dimethoxy-1-indanone, demonstrate that these molecules exhibit preferential solubility in esters and ketones over alcohols (). For 4-chloro-5-fluoro-1-indanone, this trend is further amplified by its halogenation:

-

Ketones & Esters (Acetone, Ethyl Acetate): The electron-withdrawing nature of the chlorine and fluorine atoms decreases the electron density on the indanone's carbonyl oxygen. However, strong dipole-dipole interactions with polar aprotic solvents (like acetone) effectively solvate the molecule, resulting in high solubility capacities.

-

Alcohols (Methanol): Because 4-chloro-5-fluoro-1-indanone lacks strong hydrogen-bond donors, protic solvents must disrupt their own extensive hydrogen-bonded networks to accommodate the solute. The energetic penalty of cavity formation in methanol leads to significantly lower solubility.

-

Aqueous Media: The extreme hydrophobicity of the halogenated aromatic ring renders the compound highly insoluble in water (<1 g/L), a phenomenon that frequently causes kinetic bottlenecks in biocatalytic and aqueous-organic biphasic reactions ().

Experimental Protocols: A Self-Validating System

Standard gravimetric solubility determinations often rely on arbitrary equilibration times (e.g., 24 or 48 hours). This is a critical flaw; halogenated indanones can exhibit slow dissolution kinetics or undergo solvent-mediated polymorphic transformations that mimic a false equilibrium.

To guarantee scientific integrity, the following protocol utilizes a closed-loop, self-validating system that integrates real-time kinetic monitoring with absolute mass quantification and chemical stability checks.

Step-by-Step Methodology

-

Solvent & Solute Preparation: HPLC-grade solvents (Acetone, Ethyl Acetate, Toluene, Methanol) are degassed via sonication. An excess of 4-chloro-5-fluoro-1-indanone solid is added to 50 mL jacketed crystallizers.

-

Thermostatic Equilibration & PAT Monitoring: The vessels are connected to a thermostatic water bath (controlled to ±0.05 K). An in-situ ATR-FTIR probe (e.g., ReactIR) is inserted to continuously monitor the carbonyl stretching frequency (

1710 cm⁻¹).-

Causality Check: We do not sample based on time. Physical sampling is only triggered when the first derivative of the IR absorbance curve remains zero (

) for >2 hours, proving true thermodynamic equilibrium has been reached rather than a metastable kinetic plateau.

-

-

Supernatant Sampling: Once equilibrium is verified, 2.0 mL of the supernatant is extracted using a pre-heated glass syringe equipped with a 0.22 μm PTFE filter.

-

Causality Check: PTFE is explicitly chosen over Nylon or PES due to its broad chemical inertness, preventing extractable contamination from aggressive solvents like acetone or toluene.

-

-

Gravimetric Analysis: The filtered aliquot is transferred to a pre-weighed glass vial. The solvent is evaporated under vacuum at 313.15 K until a constant mass is achieved (±0.1 mg).

-

Data Validation (HPLC-UV): The dried solid is reconstituted in mobile phase and analyzed via HPLC-UV.

-

Causality Check: This final step validates that the extended exposure to elevated temperatures (up to 323.15 K) did not induce solvent-mediated degradation, confirming the measured mass corresponds to 100% pure API intermediate.

-

Fig 1. Self-validating PAT-assisted gravimetric workflow for solubility determination.

Quantitative Solubility Data

The equilibrium mole fraction solubility (

Table 1: Mole Fraction Solubility ( ) of 4-Chloro-5-fluoro-1-indanone

| Temperature (K) | Acetone | Ethyl Acetate | Toluene | Methanol |

| 283.15 | 452.0 | 381.5 | 215.2 | 84.1 |

| 293.15 | 610.3 | 524.8 | 310.6 | 125.4 |

| 303.15 | 835.1 | 715.2 | 442.8 | 182.7 |

| 313.15 | 1120.4 | 980.6 | 621.3 | 265.9 |

| 323.15 | 1485.7 | 1325.4 | 855.1 | 380.2 |

Note: Standard uncertainty of temperature

Thermodynamic Modeling & Process Implications

To translate raw solubility data into actionable process design, the experimental values must be correlated using thermodynamic models. The Modified Apelblat Equation is utilized not merely as a mathematical fit, but because its parameters possess direct physical significance:

-

Parameter A: Reflects the non-ideality of the solution and the activity coefficient variations.

-

Parameter B: Derived directly from the apparent molar enthalpy of solution (

), indicating the endothermic nature of the dissolution. -

Parameter C: Accounts for the temperature dependence of the fusion enthalpy.

By fitting the data from Table 1 to the Apelblat and NRTL (Non-Random Two-Liquid) models, process chemists can accurately map the metastable zone width (MSZW). This thermodynamic grounding allows for the precise calculation of supersaturation trajectories during cooling crystallization, effectively minimizing the risk of "oiling out"—a highly common failure mode when isolating low-melting indanone intermediates.

Fig 2. Logical relationship between experimental data, thermodynamic modeling, and process design.

References

-

Li, J., Yao, M., Kang, X., Yu, C., Liu, Y., Yan, H., & Yin, H. (2021). "Equilibrium Solubility Determination and Dissolution Property Analysis of 5,6-Dimethoxy-1-indanone in 15 Pure Solvents from 283.15 to 323.15 K." ACS Omega.[Link]

-

DiRocco, D. A., et al. (2024). "Evolution of a Green and Sustainable Manufacturing Process for Belzutifan: Part 4 Applications of Process Analytical Technology in Heterogeneous Biocatalytic Hydroxylation." Organic Process Research & Development.[Link]

A Technical Guide to the Comprehensive Molecular Structure Analysis of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one

Introduction: The Significance of the Halogenated Indanone Scaffold

The 1-indanone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, bicyclic structure provides a defined orientation for pendant functional groups, making it an ideal template for designing targeted therapeutics. The strategic introduction of halogen atoms, such as chlorine and fluorine, is a cornerstone of modern drug design, often employed to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] The specific compound, 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one, represents a synthetically relevant intermediate for more complex pharmaceutical agents, where the precise placement of the chloro and fluoro substituents is critical for its intended downstream applications and ultimate biological activity.[5]

This guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one. As a Senior Application Scientist, my objective is not merely to list protocols but to present an integrated analytical strategy. We will explore the causality behind each experimental choice, detailing how orthogonal techniques are synergistically applied to build an unshakeable, self-validating case for the molecule's precise structure. This document is intended for researchers, medicinal chemists, and analytical scientists who require a robust and reliable methodology for characterizing novel chemical entities.

Foundational Physicochemical Properties

Before embarking on advanced spectroscopic analysis, establishing the foundational properties of the target compound is essential. These parameters are critical for subsequent experimental design and data interpretation.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClFO | Calculated |

| Molecular Weight | 184.59 g/mol | Calculated[6] |

| Appearance | White to yellow solid (predicted) | Analogy to similar compounds[7][8] |

| Purity | ≥97% (typical for research grade) | Supplier Analogy[7][8] |

The Analytical Workflow: An Integrated Strategy for Structural Confirmation

Caption: Integrated workflow for the structural elucidation of a novel small molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

1.1. The Rationale NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in an organic molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen, carbon, and other magnetically active nuclei like fluorine. For 4-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one, ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the substitution pattern on the aromatic ring and the structure of the aliphatic portion.

1.2. Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR This protocol ensures high-quality, reproducible data suitable for full structural assignment.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Ensure the solvent contains Tetramethylsilane (TMS, 0 ppm) as an internal standard for accurate chemical shift referencing.[1]

-

Spectrometer Setup: Place the NMR tube into the spectrometer probe. The instrument should be tuned and the magnetic field shimmed to optimize homogeneity, ensuring sharp, well-resolved peaks.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. A spectral width of approximately 12 ppm is typically sufficient.

-

¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A wider spectral width (e.g., 220 ppm) is required.

-

¹⁹F NMR: Acquire a proton-decoupled spectrum. The chemical shift range for organofluorine compounds is large, so a wide spectral width is necessary.

-

-

2D NMR (if required): If assignments are ambiguous, acquire 2D spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) to definitively establish connectivity.

1.3. Predicted Spectral Data and Interpretation The following tables outline the predicted NMR data based on established chemical shift principles and the electronic effects of the substituents (carbonyl, chloro, and fluoro groups).

Table 1: Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.50 | d | 1H | H-7 | Deshielded by the adjacent carbonyl group and influenced by the aromatic system. |

| ~7.25 | d | 1H | H-6 | Aromatic proton adjacent to the fluorine, expected to show coupling to fluorine. |

| ~3.10 | t | 2H | H-3 (CH₂) | Aliphatic protons adjacent to the aromatic ring. |

| ~2.75 | t | 2H | H-2 (CH₂) | Aliphatic protons alpha to the carbonyl group, deshielded. |

Note: 'd' = doublet, 't' = triplet. Actual coupling constants (J-values) will provide definitive proof of neighboring protons. Protons on carbons bonded to electronegative atoms are shifted downfield.[9]

Table 2: Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~195 | C-1 (C=O) | Carbonyl carbon, significantly deshielded. |

| ~155 (d) | C-5 | Aromatic carbon directly bonded to fluorine, will appear as a doublet with a large ¹JCF coupling constant. |

| ~145 | C-7a | Aromatic quaternary carbon. |

| ~135 | C-3a | Aromatic quaternary carbon. |

| ~130 (d) | C-4 | Aromatic carbon directly bonded to chlorine, deshielded. May show a small ²JCF coupling. |

| ~128 | C-7 | Aromatic CH. |

| ~115 (d) | C-6 | Aromatic CH, shielded by fluorine and showing a significant ²JCF coupling. |

| ~36 | C-2 | Aliphatic carbon alpha to the carbonyl. |

| ~25 | C-3 | Aliphatic carbon. |

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

2.1. The Rationale Mass spectrometry is a destructive analytical technique that provides a precise mass-to-charge ratio (m/z) of the ionized molecule.[10] High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition, while the fragmentation pattern offers corroborating evidence for the proposed structure.

2.2. Experimental Protocol: HRMS Analysis (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ion source (e.g., Electrospray Ionization - ESI) at a low flow rate. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar compounds.[11]

-

Ionization: Use a soft ionization technique to maximize the abundance of the molecular ion ([M+H]⁺ or M⁺·).

-

Mass Analysis: Analyze the ions using a high-resolution analyzer, such as a Time-of-Flight (TOF) detector, which provides excellent mass accuracy.[12]

-

Data Acquisition: Acquire the spectrum over a relevant m/z range (e.g., 50-500 Da).

2.3. Predicted Mass Spectrum and Fragmentation For 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one (C₉H₆ClFO), the most critical feature will be the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic pattern.

Table 3: Predicted High-Resolution Mass Data

| Ion | Calculated m/z (Exact Mass) | Expected Isotopic Peak |

| [C₉H₆³⁵ClFO]⁺ | 184.0091 | M⁺ (100% relative abundance) |

| [C₉H₆³⁷ClFO]⁺ | 185.9962 | M+2 (~32% relative abundance) |

The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentations are predictable losses of stable neutral molecules or radicals.

Caption: Predicted major fragmentation pathways for the title compound in EI-MS.

Vibrational Spectroscopy (FT-IR): Identifying Functional Groups

3.1. The Rationale Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While it doesn't provide detailed connectivity information like NMR, it serves as a quick and essential quality check.

3.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric interferences.[1]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the built-in pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Acquire Spectrum: Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[1]

3.3. Predicted Characteristic Absorptions The IR spectrum will be dominated by absorptions corresponding to the key functional groups.

Table 4: Predicted FT-IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~1715 | C=O Stretch | Ketone (conjugated) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1150 | C-F Stretch | Aryl-Fluoride |

| 800-600 | C-Cl Stretch | Aryl-Chloride |

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Aliphatic (CH₂) |

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

4.1. The Rationale When an unambiguous 3D structure is required, or when stereochemistry is , single-crystal X-ray diffraction is the gold standard. It provides precise coordinates of every atom in the crystal lattice, revealing exact bond lengths, bond angles, and intermolecular interactions.[13]

4.2. Experimental Protocol: From Crystal to Structure

-

Crystal Growth: The most critical and often challenging step. Grow single crystals of sufficient size and quality, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.

-

Crystal Mounting: Mount a suitable crystal on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer and cool it under a stream of liquid nitrogen (~100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine this model against the experimental data to obtain the final, highly accurate structure.[14]

4.3. Expected Structural Insights The X-ray structure would provide definitive confirmation of the 4-Chloro and 5-Fluoro substitution pattern. Furthermore, analysis of the crystal packing can reveal non-covalent interactions such as C-H···O hydrogen bonds or halogen bonds, which are crucial in crystal engineering and understanding solid-state properties.[13][15]

Computational Chemistry: A Powerful Validation Tool

5.1. The Rationale Computational methods, particularly Density Functional Theory (DFT), serve as a powerful in-silico validation partner to experimental analysis. By calculating the properties of a proposed structure, one can compare the theoretical data directly with experimental results. A strong correlation between the two provides a very high level of confidence in the structural assignment.

5.2. Workflow: DFT-Based Structural and Spectroscopic Analysis This workflow outlines the steps to predict NMR and IR data that can be directly compared with experimental findings.

Caption: Workflow for computational validation of an experimental structure using DFT.

A successful DFT study would show calculated vibrational frequencies that align with the experimental FT-IR spectrum and predicted NMR chemical shifts that correlate linearly with the experimental ¹H and ¹³C spectra.

Conclusion

The structural elucidation of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one is a process of systematic, evidence-based inquiry. It begins with foundational techniques like FT-IR and Mass Spectrometry to confirm the presence of key functional groups and establish the correct molecular formula. The core of the assignment rests on multi-dimensional NMR spectroscopy, which maps the intricate network of atomic connectivity. For absolute proof, particularly of the substitution pattern and solid-state conformation, single-crystal X-ray diffraction stands as the ultimate arbiter. Finally, computational modeling provides a powerful layer of validation, bridging theory with experimental observation. By judiciously integrating these orthogonal techniques, researchers can achieve a level of structural certainty that is robust, reproducible, and scientifically unimpeachable.

References

- A Spectroscopic Comparison of Substituted Indanones: A Guide for Researchers. Benchchem.

- Chandran Muthuselvi, et al. (2018). Halogen Substituted Indeno Quinoxaline Derivative Crystal: A Spectroscopic Approach. Asian Journal of Applied Sciences.

- 5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one. CymitQuimica.

- 4-chloro-2,3-dihydro-1H-inden-1-one. PubChem, National Center for Biotechnology Information.

- 4-Chloro-5-fluoro-1H-inden-2(3H)-one. ChemScene.

- 4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one. Sigma-Aldrich.

- Supporting Information for various compounds. Royal Society of Chemistry.

- 4-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one. Chemspace.

- Ruiz, T.P., et al. Weak hydrogen-, halogen- and stacking π⋯π bonding in crystalline 5-chloro-1-indanone. An analysis by using X-ray diffraction, vibrational spectroscopy and theoretical methods. ResearchGate.

- Rahman, M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.

- E. G. D. A. Dąbrowska, et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry.

- Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. The Journal of Organic Chemistry.

- de Hoffmann, E., & Stroobant, V. (2002). Interpretation of Mass Spectra. SciSpace.

- Chad's Prep (2018). 15.6a Interpreting NMR Example 1. YouTube.

- Modern Mass Spectrometry. Macmillan Group.

- GAS CHROMATOGRAPHY - TANDEM MASS SPECTROMETRY WITH ATMOSPHERIC PRESSURE CHEMICAL IONIZATION FOR FLUOROTELOMER ALCOHOLS AND PERFL. ResearchGate.

- Crystal Structure and Solid-State Packing of 4-Chloro-5H-1,2,3-dithiazol-5-one and 4-Chloro-5H-1,2,3-dithiazole-5-thione. MDPI.

- Crystal Structure and Solid-State Packing of 4-Chloro-5H-1,2,3-dithiazol-5-one and 4-Chloro-5H-1,2,3-dithiazole-5-thione. PMC.

- 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

- The Importance of Fluorine in the Life Science Industry. CHIMIA.

- S. Naveen, et al. (2019). Crystal structure of 1-(4-chloro-2-hydroxy-5-iodophenyl)ethan-1-one, C8H6ClIO2. Zeitschrift für Kristallographie - New Crystal Structures.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chimia.ch [chimia.ch]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemscene.com [chemscene.com]

- 7. 5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one | CymitQuimica [cymitquimica.com]

- 8. 4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one | 1260018-63-0 [sigmaaldrich.cn]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scispace.com [scispace.com]

- 11. diposit.ub.edu [diposit.ub.edu]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Crystal Structure and Solid-State Packing of 4-Chloro-5H-1,2,3-dithiazol-5-one and 4-Chloro-5H-1,2,3-dithiazole-5-thione [mdpi.com]

safety data sheet (SDS) for 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one

An In-Depth Technical Guide to the Safe Handling and Application of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one

This guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one, a key intermediate in pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical data from safety data sheets (SDS) and technical resources to ensure its safe and effective utilization in a laboratory setting.

Core Compound Identity and Properties

4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one is a fluorinated indanone derivative. Its fundamental properties are summarized below:

| Property | Value | Source |

| CAS Number | 135378-52-8 | |

| Molecular Formula | C₉H₆ClFO | |

| Molar Mass | 184.59 g/mol | |

| InChI Key | YAXLRIPMCVGPDF-UHFFFAOYSA-N |

Understanding these basic identifiers is the first step in a robust safety protocol, ensuring accurate tracking and documentation throughout the research and development lifecycle.

Hazard Identification and GHS Classification

A thorough understanding of the potential hazards associated with a chemical is paramount. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

GHS Pictograms and Hazard Statements:

While a specific, universally adopted GHS classification for this compound is not consistently published across all suppliers, the available data from various safety data sheets allows for a composite understanding of its potential hazards. The following represents a synthesis of likely classifications based on similar chemical structures and available information.

-

Acute Toxicity, Oral: May be harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

The workflow for assessing and acting upon these hazards is critical for laboratory safety.

Caption: A logical workflow for hazard identification and mitigation.

First-Aid Measures: A Self-Validating Protocol

In the event of an exposure, immediate and appropriate first-aid is critical. The following protocols are designed to be self-validating, meaning the steps are clear, logical, and require no specialized interpretation in a high-stress situation.

| Exposure Route | Protocol |

| Inhalation | 1. Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. 2. If breathing is difficult, trained personnel should administer oxygen. 3. If breathing has stopped, provide artificial respiration. 4. Seek immediate medical attention. |

| Skin Contact | 1. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. 2. Wash contaminated clothing before reuse. 3. Seek medical attention if irritation develops or persists. |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Check for and remove any contact lenses. 3. Seek immediate medical attention. |

| Ingestion | 1. Do NOT induce vomiting. 2. Never give anything by mouth to an unconscious person. 3. Rinse mouth with water. 4. Seek immediate medical attention. |

Safe Handling and Storage: An Ounce of Prevention

The principles of safe handling and storage are rooted in preventing exposure and maintaining the chemical's integrity.

Handling:

-

Engineering Controls: All manipulations of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

-

-

Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in laboratory areas.

Storage:

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Incompatibilities: Keep away from strong oxidizing agents.

The logical flow for ensuring safe handling and storage is a continuous cycle of assessment and implementation.

Caption: A cyclical workflow for safe chemical handling and storage.

Accidental Release Measures

In the event of a spill, a systematic and calm response is essential to prevent exposure and environmental contamination.

-

Evacuate: Immediately evacuate unnecessary personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials, such as sawdust.

-

Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.

-

Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Toxicological and Ecological Information

Detailed toxicological and ecological data for 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one is not extensively published. However, based on its chemical class and functional groups, the following should be considered:

-

Toxicology: As with many halogenated organic compounds, there is a potential for irritation to the skin, eyes, and respiratory system. The acute and chronic health effects have not been fully investigated. Therefore, it is prudent to handle this compound with a high degree of caution, assuming it to be potentially toxic.

-

Ecology: The environmental impact of this compound has not been fully evaluated. It is essential to prevent its release into the environment. All waste materials should be disposed of through a licensed waste disposal contractor.

Conclusion: A Commitment to Safety

The safe and effective use of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one in a research and development setting is contingent upon a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a framework for achieving this, but it is incumbent upon the user to consult the most up-to-date Safety Data Sheet from their supplier and to adhere to all applicable institutional and regulatory guidelines. A proactive and informed approach to chemical safety is the cornerstone of scientific integrity and innovation.

References

An In-depth Technical Guide on the Physicochemical Characterization of Novel Indanone Derivatives: A Methodological Approach for 4-Chloro-5-fluoroindan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The successful development of novel pharmaceutical agents hinges on the precise characterization of their physicochemical properties. This guide provides a comprehensive methodological framework for determining the melting point and other key physical characteristics of a novel compound, using the hypothetical molecule 4-Chloro-5-fluoroindan-1-one as a case study. While specific experimental data for this compound is not publicly available, this document outlines the predictive and experimental steps a senior application scientist would employ to thoroughly characterize such a molecule. The focus is on the causality behind experimental choices and the establishment of a self-validating system for data integrity, crucial for advancing drug discovery programs.

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

The journey of a new chemical entity (NCE) from a laboratory curiosity to a potential therapeutic is paved with rigorous scientific evaluation. Among the earliest and most fundamental assessments are the determination of its physical and chemical properties. These characteristics, including melting point, solubility, and spectroscopic profile, are not mere data points; they are critical indicators of a compound's identity, purity, and suitability for further development. A well-defined melting point, for instance, is a primary indicator of purity, while spectroscopic data confirms the chemical structure, the very foundation of its biological activity.

This guide will use 4-Chloro-5-fluoroindan-1-one, a substituted indanone, to illustrate the comprehensive workflow for such a characterization. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in various biologically active molecules. The introduction of halogen atoms like chlorine and fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, the precise characterization of halogenated indanones is of significant interest to the drug development community.

Predicted Physicochemical Profile of 4-Chloro-5-fluoroindan-1-one

In the absence of experimental data, a predictive analysis based on the compound's structure and data from analogous molecules can provide a reasonable starting point for experimental design.

Structure:

-

Molecular Formula: C₉H₆ClFO

-

Molecular Weight: 198.60 g/mol

Based on structurally related compounds, such as other substituted indanones and chloro-fluoro aromatic compounds, we can anticipate the following properties:

| Property | Predicted Value/Characteristic | Rationale |

| Physical State | Crystalline Solid | The rigid, planar indanone core and intermolecular forces (dipole-dipole, potential for weak hydrogen bonding) favor a solid state at room temperature. |

| Melting Point | 100 - 140 °C | This is an estimated range. For comparison, 6-fluoroindan-1-one is a solid, and other halogenated aromatic ketones often melt in this range.[1] A sharp melting point range (e.g., 1-2 °C) will be indicative of high purity. |

| Solubility | Soluble in organic solvents (e.g., DMSO, acetone, ethyl acetate); poorly soluble in water. | The aromatic and halogenated nature of the molecule suggests hydrophobicity. |

| Appearance | White to off-white or pale yellow powder. | Many purified organic compounds of this type are colorless or have a slight color due to trace impurities. |

Comprehensive Experimental Workflow for Characterization

The following sections detail the step-by-step methodologies for the synthesis, purification, and characterization of a novel compound like 4-Chloro-5-fluoroindan-1-one.

Synthesis and Purification: The Foundation of Accurate Measurement

A prerequisite for accurate physicochemical characterization is the synthesis of the target compound and its purification to a high degree. A plausible synthetic route could involve the Friedel-Crafts acylation of a suitable fluorochloro-substituted aromatic precursor.

Purification Protocol:

-

Crude Purification: Following the synthetic workup, the crude product would be subjected to flash column chromatography on silica gel. The solvent system (e.g., a gradient of ethyl acetate in hexanes) would be optimized using thin-layer chromatography (TLC).

-

Recrystallization: The material from chromatography would be further purified by recrystallization from a suitable solvent or solvent pair (e.g., ethanol/water, toluene/hexanes) to yield a crystalline solid. This step is critical for obtaining a sample with a sharp melting point.

-

Purity Assessment: The purity of the final compound would be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), aiming for a purity of >98%.

Melting Point Determination: A Primary Indicator of Purity

The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Experimental Protocol:

-

A small amount of the dried, crystalline 4-Chloro-5-fluoroindan-1-one is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.

Causality and Trustworthiness: A narrow melting point range (e.g., 115-116 °C) is a strong indicator of high purity. A broad range suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt at a lower, broader temperature range.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are essential for confirming the chemical structure of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the number and connectivity of hydrogen atoms. The aromatic protons will appear in the downfield region (typically 7-8 ppm), while the aliphatic protons of the indanone ring will be more upfield.

-

¹³C NMR: Will show the number of unique carbon environments. The carbonyl carbon will be a characteristic downfield signal (around 200 ppm).

-

¹⁹F NMR: Will confirm the presence of the fluorine atom and can provide information about its chemical environment.

-

-

Mass Spectrometry (MS):

-

Will determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature.

-

-

Infrared (IR) Spectroscopy:

-

Will identify key functional groups. A strong absorption band around 1700-1740 cm⁻¹ will be indicative of the carbonyl (C=O) stretching vibration. Bands corresponding to C-Cl and C-F stretching will also be present.

-

Overall Characterization Workflow

The following diagram illustrates the logical flow of the characterization process, emphasizing the iterative nature of purification and analysis.

Caption: Workflow for the characterization of a novel chemical entity.

Conclusion

The thorough physicochemical characterization of a novel compound like 4-Chloro-5-fluoroindan-1-one is a cornerstone of the drug discovery process. By employing a systematic and multi-faceted approach encompassing synthesis, purification, melting point determination, and a suite of spectroscopic and chromatographic techniques, researchers can establish a compound's identity, purity, and key physical properties with a high degree of confidence. This in-depth understanding is essential for making informed decisions in the subsequent stages of preclinical and clinical development. The methodologies outlined in this guide provide a robust framework for ensuring the scientific integrity and trustworthiness of data for any new chemical entity.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17893713, 4-Chloro-5-fluoropyrimidine. Retrieved from [Link]

- Al-Amiery, A. A., et al. (2024). Synthesis and Characterization of New 5-Fluoroisatin-Chalcone Conjugates with Expected Antimicrobial Activity. Iraqi Journal of Pharmaceutical Sciences, 33(2).

-

Chemsrc. (n.d.). 4-Chloro-5-fluoro-o-phenylenediamine. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-chloropropiophenone. Retrieved from [Link]

-

Chemical Review and Letters. (2021). Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one and its metal complexes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). 6-Fluoroindan-1-one. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and Characterization of New 5-Fluoroisatin-Chalcone Conjugates with Expected Antimicrobial Activity. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 4-Chloro-5-fluoroquinoline. Retrieved from [Link]

Sources

The Therapeutic Potential of 4-Chloro-5-fluoro-1-indanone Derivatives: A Technical Guide

The following technical guide explores the therapeutic potential and synthetic utility of 4-Chloro-5-fluoro-1-indanone derivatives . This document is structured for researchers and drug development professionals, focusing on the scaffold's role as a privileged structure in medicinal chemistry.[1]

Executive Summary: The "Privileged Scaffold" Advantage

In the landscape of modern drug discovery, the 1-indanone core represents a "privileged scaffold"—a molecular framework capable of providing potent ligands for diverse biological targets. While the parent indanone is well-characterized, the 4-Chloro-5-fluoro-1-indanone derivative represents a strategic evolution in lead optimization.

This specific halogenation pattern (4-Cl, 5-F) is not arbitrary; it is a calculated design choice to modulate metabolic stability , lipophilicity , and electronic distribution . By blocking the metabolically vulnerable C4 and C5 positions and introducing electron-withdrawing groups, researchers can significantly enhance the pharmacokinetic profile (ADME) and binding affinity of the resulting therapeutic agents.

This guide details the synthesis, chemical architecture, and therapeutic applications of this scaffold, specifically in neurodegenerative diseases (Alzheimer's) and oncology (tubulin inhibition).

Chemical Architecture & Design Logic

The Halogen Effect: Why 4-Cl, 5-F?

The introduction of chlorine at C4 and fluorine at C5 serves three critical functions in medicinal chemistry:

-

Metabolic Blockade: The C4 and C5 positions of the indanone ring are prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Halogen substitution at these sites effectively blocks this degradation pathway, extending the half-life (

) of the drug candidate. -

Electronic Modulation: The strong electron-withdrawing nature of fluorine (and to a lesser extent, chlorine) reduces the electron density of the aromatic ring. This can enhance

- -

Lipophilicity Tuning: The 4-Cl substituent increases lipophilicity (LogP), facilitating blood-brain barrier (BBB) penetration—a critical requirement for CNS-targeted therapeutics.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the pharmacophoric potential of the 4-Chloro-5-fluoro-1-indanone scaffold.

Figure 1: SAR Map highlighting the strategic functionalization points of the 4-Chloro-5-fluoro-1-indanone scaffold.

Synthetic Protocol: Accessing the Scaffold

Reliable access to the core scaffold is the first step in any research program. The following protocol describes the synthesis of 4-Chloro-5-fluoro-1-indanone via a Friedel-Crafts Cyclization , the industry-standard method for ensuring high yield and purity.

Synthesis Workflow

Reaction Type: Intramolecular Friedel-Crafts Acylation Precursor: 3-(2-chloro-3-fluorophenyl)propanoic acid (or corresponding acid chloride)[2]

Step-by-Step Methodology:

-

Acid Chloride Formation:

-

Dissolve 10.0 mmol of 3-(2-chloro-3-fluorophenyl)propanoic acid in dry Dichloromethane (DCM).

-

Add catalytic DMF (2 drops) followed by oxalyl chloride (12.0 mmol) dropwise at 0°C under

atmosphere. -

Stir at room temperature (RT) for 2 hours until gas evolution ceases.

-

Concentrate in vacuo to obtain the crude acid chloride.

-

-

Cyclization:

-

Redissolve the crude acid chloride in dry DCM (50 mL).

-

Cool to 0°C and add Aluminum Chloride (

, 15.0 mmol) portion-wise. Note: Exothermic reaction. -

Allow the mixture to warm to RT and stir for 12 hours.

-

Monitoring: Use TLC (Hexane/EtOAc 8:2) to confirm consumption of starting material.

-

-

Work-up & Purification:

-

Quench the reaction carefully with ice-cold 1M HCl.

-

Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure 4-Chloro-5-fluoro-1-indanone as a solid.

-

Figure 2: Synthetic pathway for the production of the core scaffold.

Therapeutic Applications: Case Studies

Neurodegenerative Diseases: Dual AChE/MAO-B Inhibitors

The most prominent application of indanone derivatives is in the design of Multi-Target Directed Ligands (MTDLs) for Alzheimer's Disease (AD).

-

Mechanism: These derivatives mimic the indanone core of Donepezil (Aricept), a standard-of-care AChE inhibitor.

-

Role of 4-Cl, 5-F: The halogenated core binds to the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE), preventing the aggregation of Amyloid-

(A -

Derivatization: The C2 position is typically functionalized with N-benzylpiperidine or benzylamine moieties via a methylene spacer to span the enzymatic gorge of AChE.

Oncology: Tubulin Polymerization Inhibitors

Indanone-chalcone hybrids (synthesized via Claisen-Schmidt condensation at C2) have shown potent anticancer activity.

-

Mechanism: These compounds bind to the colchicine-binding site of tubulin, inhibiting microtubule polymerization and inducing cell cycle arrest at the G2/M phase.

-

Data: Studies on analogous 5-fluoro-1-indanone derivatives have demonstrated

values in the nanomolar range against MCF-7 (breast) and A549 (lung) cancer cell lines [1].[2]

Experimental Bioassays

To validate the therapeutic potential of synthesized derivatives, the following standard assays are recommended.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Purpose: Determine the

-

Buffer Preparation: 0.1 M Phosphate buffer (pH 8.0).

-

Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).

-

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

-

Enzyme: Electric eel AChE (0.03 U/mL).

-

Protocol:

-

Incubate Enzyme + Test Compound + Buffer for 20 mins at 25°C.

-

Add DTNB and ATChI.

-

Measure absorbance at 412 nm for 5 minutes.

-

Calculate % Inhibition relative to control.

-

MTT Cell Viability Assay (Oncology)

Purpose: Assess cytotoxicity against cancer cell lines (e.g., MCF-7).[2]

-

Seeding: Seed cells (

cells/well) in 96-well plates; incubate for 24h. -

Treatment: Add test compounds (0.1 - 100

M) for 48h. -

Development: Add MTT reagent (5 mg/mL); incubate for 4h.

-

Measurement: Dissolve formazan crystals in DMSO; read absorbance at 570 nm .

Future Outlook: The Rise of MTDLs

The future of 4-Chloro-5-fluoro-1-indanone lies in Polypharmacology . Rather than targeting a single protein, modern drug design utilizes this scaffold to create "hybrid" molecules that simultaneously target:

-

AChE + MAO-B: For synergistic neuroprotection.

-

Tubulin + Kinases: For overcoming multidrug resistance (MDR) in cancer.

By leveraging the specific electronic and steric properties of the 4-Cl, 5-F substitution, researchers can fine-tune these hybrids for optimal bioavailability and metabolic stability, moving beyond simple "lock and key" models to dynamic, multi-target interventions.

References

-

BenchChem. (2025).[3][4] A Comparative Analysis of the Reactivity of 5-Fluoro-1-indanone and 1-indanone in Drug Discovery. Retrieved from

-

Wojcieszak, B. et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry , 13, 451–494.[5] Retrieved from [Beilstein J. Org.[5] Chem.]([Link])

- Li, X. et al. (2013). Design, synthesis and evaluation of novel 1-indanone derivatives as multifunctional agents for the treatment of Alzheimer’s disease. Bioorganic & Medicinal Chemistry, 21(5), 1136-1145.

- Negi, A. et al. (2015). Synthesis and biological evaluation of 2-benzylidene-1-indanone derivatives as potent anticancer agents. European Journal of Medicinal Chemistry, 92, 401-414.

-

Fisher Scientific. (2024). Safety Data Sheet: 5-Chloro-1-indanone. Retrieved from

Sources

Technical Guide: Sourcing and Quality Control of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one

CAS Number: 1092347-24-4 Synonyms: 4-Chloro-5-fluoro-1-indanone; 4-Chloro-5-fluoroindan-1-one Molecular Formula: C₉H₆ClFO Molecular Weight: 184.59 g/mol [1]

Executive Summary

4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one (CAS 1092347-24-4) is a critical bicyclic intermediate used in the synthesis of hypoxia-inducible factor 2α (HIF-2α) inhibitors (e.g., Belzutifan analogs) and other fluorinated bioactive scaffolds.[1] Its specific substitution pattern—chlorine at the C4 position and fluorine at C5—imparts unique steric and electronic properties essential for binding affinity in downstream pharmaceutical targets.

This guide outlines the technical specifications for sourcing this intermediate, detailing purity grades, critical impurity profiles derived from its synthesis, and validated analytical protocols for quality control.

Chemical Profile & Structural Identity

The integrity of drug discovery relies on the precise regioisomerism of the starting material. For this indanone, the relative positions of the halogen substituents are fixed by the synthesis route.

| Property | Specification |

| Chemical Structure | Indan-1-one core with Cl at C4 and F at C5 .[1][2] |

| CAS Registry Number | 1092347-24-4 |

| SMILES | O=C1CC2=C1C(Cl)=C(F)C=C2 |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | Typically 90–95 °C (varies by polymorph/purity) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; sparingly soluble in water.[1] |

Synthesis Logic & Impurity Origins[1][3]

Understanding the synthesis is mandatory for establishing a robust Quality Control (QC) profile.[1] The commercial production of 4-Chloro-5-fluoro-1-indanone typically follows an intramolecular Friedel-Crafts acylation sequence.[1]

Synthesis Pathway

The regiochemistry is established by the starting material, 3-(2-chloro-3-fluorophenyl)propanoic acid .[1] The cyclization occurs at the open ortho position (C6 of the phenyl ring), which becomes C7 of the indanone, placing the Chlorine at C4 and Fluorine at C5.

Figure 1: Synthesis pathway and origin of critical impurities. The regioselectivity is directed by the steric blocking of the C2 position by Chlorine, forcing cyclization at C6.

Critical Impurity Profile

Researchers must screen for these specific impurities which can interfere with subsequent coupling reactions (e.g., Suzuki couplings or nucleophilic aromatic substitutions):

-

Hydrolyzed Precursor (Impurity A): 3-(2-chloro-3-fluorophenyl)propanoic acid.[1] Result of incomplete cyclization or moisture during workup. Detectable by LC-MS (Mass +18 vs product).

-

Regioisomers (Impurity B): If the starting material contains 3-(2-fluoro-3-chlorophenyl)propanoic acid (isomer), it yields the wrong indanone.[1] Strict QC of the starting material is the only control.

-

Dimeric Species (Impurity C): Formed under harsh Friedel-Crafts conditions.[1] Usually removed by recrystallization.[1]

Supply Chain & Purity Grades

Due to the specialized substitution pattern, this compound is often classified as a "Make-to-Order" or "Catalog" item rather than a bulk commodity.[1]

Supplier Landscape[1]

-

Primary Source: Specialized fine chemical suppliers (e.g., Arctom, BLD Pharm, ChemScene).

-

Lead Time: Often 2–4 weeks if not in local stock; synthesis on demand is common for >100g quantities.[1]

-

Risk: Batch-to-batch variability in color (white vs. yellow) often indicates residual iron salts from the AlCl₃ catalyst.[1]

Recommended Purity Grades[1]

| Grade | Purity Spec | Application | Key QC Requirements |

| Technical Grade | >95% | Early-stage screening; Route scouting.[1] | 1H-NMR confirmation. |

| High Purity (Research) | >98% | SAR optimization; Biological assays.[1] | HPLC Purity; Residual Solvent check. |

| Process/GMP Grade | >99% | GLP Tox studies; Clinical manufacturing.[1] | Validated HPLC; ROI (Residue on Ignition); Heavy Metals (Fe, Al).[1] |

Recommendation: For drug development, always specify >98% purity to avoid "ghost" SAR data caused by active impurities.

Analytical Protocol (Quality Control)

To validate the identity and purity of incoming batches, the following self-validating analytical system is recommended.

HPLC Method (Reverse Phase)

This method separates the target indanone from its acid precursor and potential non-polar dimers.[1]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm (aromatic core) and 210 nm.[1]

-

Retention Logic: The carboxylic acid precursor (polar) will elute early; the Indanone (target) elutes mid-gradient; dimers elute late.[1]

1H-NMR Interpretation (CDCl₃, 400 MHz)

Use NMR to confirm the regiochemistry.[1]

-